molecular formula C23H22N4O3S B11603626 (7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B11603626
M. Wt: 434.5 g/mol
InChI Key: DWSDVWMENLAIDC-VXPUYCOJSA-N
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Description

The compound “(7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-a][1,3,5]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the thiazolo[3,2-a][1,3,5]triazinone core through cyclization reactions.
  • Introduction of the indole moiety via condensation reactions.
  • Functionalization of the phenyl ring with dimethyl groups.
  • Ethoxylation of the indole ring.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of the compound depends on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(3,5-dimethylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
  • (7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-thione

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the ethoxy group on the indole ring and the dimethyl groups on the phenyl ring. These structural elements may confer unique biological or chemical properties compared to similar compounds.

properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H22N4O3S/c1-4-30-16-5-6-18-17(10-16)19(21(28)25-18)20-22(29)27-12-26(11-24-23(27)31-20)15-8-13(2)7-14(3)9-15/h5-10H,4,11-12H2,1-3H3,(H,25,28)/b20-19-

InChI Key

DWSDVWMENLAIDC-VXPUYCOJSA-N

Isomeric SMILES

CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=CC(=C5)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=CC(=C5)C)C

Origin of Product

United States

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